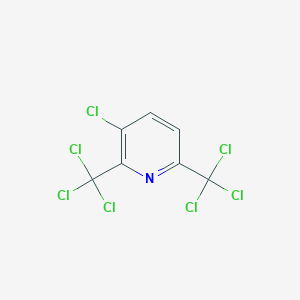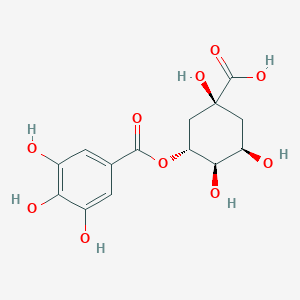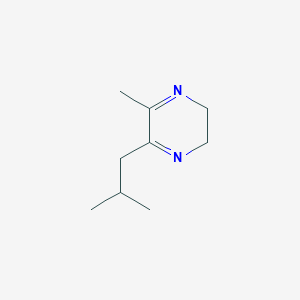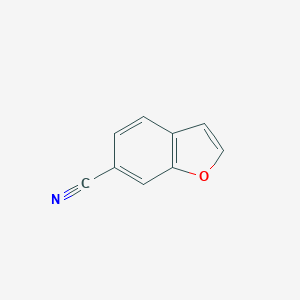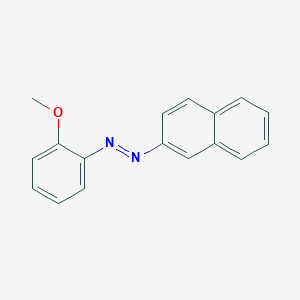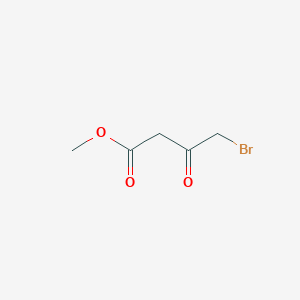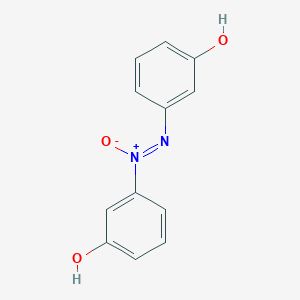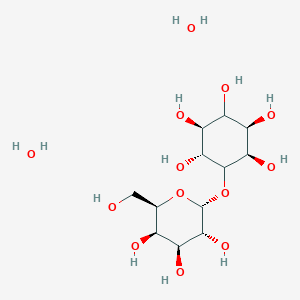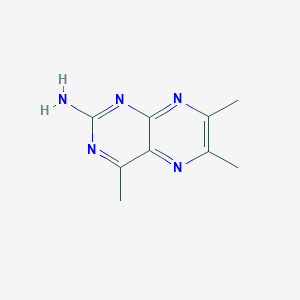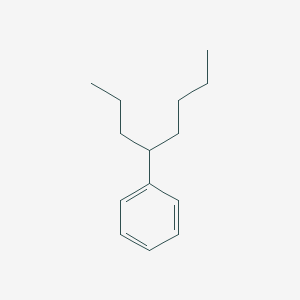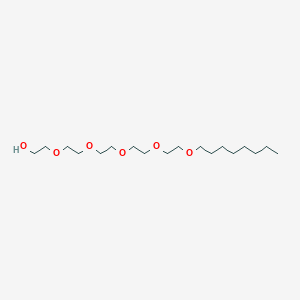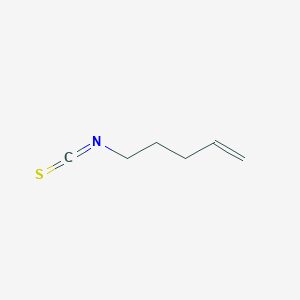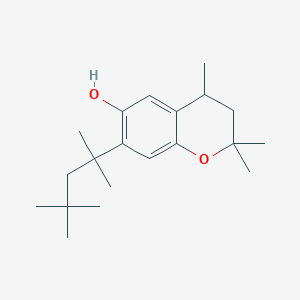
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2,4-trimethyl-7-(1,1,3,3-tetramethylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2,4-trimethyl-7-(1,1,3,3-tetramethylbutyl)-, commonly known as Vitamin E, is a group of fat-soluble compounds that are essential for human health. It was first discovered in 1922 by Herbert McLean Evans and Katherine Scott Bishop. Vitamin E is a potent antioxidant that protects the body from oxidative damage caused by free radicals. It is also involved in various physiological functions such as immune function, regulation of gene expression, and cell signaling.
Wirkmechanismus
Vitamin E acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cellular components such as lipids, proteins, and DNA. It also regulates gene expression and modulates cell signaling pathways, which are important for various physiological functions.
Biochemische Und Physiologische Effekte
Vitamin E has been shown to have various biochemical and physiological effects. It has been shown to improve immune function, reduce inflammation, and enhance endothelial function. Vitamin E has also been shown to improve lipid metabolism and reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
Vitamin E has several advantages for lab experiments. It is readily available, stable, and easy to handle. However, it has some limitations, such as its low solubility in water and its potential to interfere with other assays.
Zukünftige Richtungen
There are several future directions for research on Vitamin E. Some of these include:
1. Studying the effects of Vitamin E on the gut microbiome and its potential role in the prevention and treatment of various diseases.
2. Investigating the effects of Vitamin E on epigenetic modifications and its potential role in regulating gene expression.
3. Exploring the potential of Vitamin E as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
4. Developing new formulations of Vitamin E that improve its bioavailability and efficacy.
5. Investigating the role of Vitamin E in modulating the immune response and its potential use in immunotherapy.
Conclusion:
Vitamin E is a potent antioxidant that has several potential health benefits. It has been extensively studied for its role in the prevention and treatment of various diseases. Vitamin E has several advantages for lab experiments, but also has some limitations. There are several future directions for research on Vitamin E, which could lead to the development of new therapies and treatments for various diseases.
Synthesemethoden
Vitamin E can be synthesized chemically or extracted from natural sources such as vegetable oils, nuts, and seeds. The chemical synthesis of Vitamin E involves several steps, including the condensation of 2,4,6-trimethylphenol with isophthalic acid, followed by the reduction of the resulting intermediate to produce Vitamin E.
Wissenschaftliche Forschungsanwendungen
Vitamin E has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, anti-cancer, and anti-aging properties. Vitamin E has also been studied for its role in the prevention and treatment of various diseases such as cardiovascular disease, Alzheimer's disease, and diabetes.
Eigenschaften
CAS-Nummer |
18403-59-3 |
|---|---|
Produktname |
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2,4-trimethyl-7-(1,1,3,3-tetramethylbutyl)- |
Molekularformel |
C20H32O2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
2,2,4-trimethyl-7-(2,4,4-trimethylpentan-2-yl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C20H32O2/c1-13-11-20(7,8)22-17-10-15(16(21)9-14(13)17)19(5,6)12-18(2,3)4/h9-10,13,21H,11-12H2,1-8H3 |
InChI-Schlüssel |
WPFCIJSORUPKTC-UHFFFAOYSA-N |
SMILES |
CC1CC(OC2=CC(=C(C=C12)O)C(C)(C)CC(C)(C)C)(C)C |
Kanonische SMILES |
CC1CC(OC2=CC(=C(C=C12)O)C(C)(C)CC(C)(C)C)(C)C |
Andere CAS-Nummern |
18403-59-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



